6-Methoxy-2-methylpyridin-3-ol
Overview
Description
6-Methoxy-2-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position on the pyridine ring, along with a hydroxyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylpyridin-3-ol can be achieved through several methods. One common approach involves the methylation of 6-hydroxy-2-methylpyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of 6-methoxy-2-methylpyridine as a starting material, which can be hydroxylated at the 3rd position using reagents like hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: 6-Methoxy-2-methylpyridin-3-one.
Reduction: this compound.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3rd position can form hydrogen bonds with biological molecules, influencing their activity. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
6-Methoxy-2-methylpyridin-3-ol can be compared with other similar compounds, such as:
2-Methyl-6-methoxypyridine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
6-Methoxy-2-methylpyridin-3-amine: Contains an amino group instead of a hydroxyl group, leading to different pharmacological properties.
2-Methyl-3-hydroxypyridine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methoxy-2-methylpyridin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-6(9)3-4-7(8-5)10-2/h3-4,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZUUJMRYOHILI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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